5-(Isocyanomethyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5N3 |
|---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
5-(isocyanomethyl)pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-7-2-6-3-8-5-9-4-6/h3-5H,2H2 |
InChI Key |
NIQNLCPDISFDIC-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=CN=CN=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 5 Isocyanomethyl Pyrimidine
Reactivity at the Isocyanide Moiety
The isocyanide functional group (–N⁺≡C⁻) is a unique entity in organic chemistry, characterized by its ambiphilic nature. nih.govacs.org This duality, where the terminal carbon atom can act as both a nucleophile and an electrophile, is central to its reactivity. organic-chemistry.orgrsc.orgresearchgate.net
Electrophilic and Nucleophilic Character of the Isocyanide Carbon
The isocyanide carbon atom possesses both a lone pair of electrons and empty π* orbitals, which allows it to react with both electrophiles and nucleophiles at the same atom. acs.orgresearchgate.net This dual reactivity is a consequence of its resonance structures, one depicting a triple bond with a formal negative charge on the carbon and a positive charge on the nitrogen, and another with a carbenoid character at the terminal carbon. researchgate.net The triple-bonded resonance form contributes to its nucleophilic character, while the carbenoid form is responsible for its electrophilic nature. researchgate.net This ambiphilic reactivity is a key feature of isocyanides and underpins their participation in a wide array of chemical transformations. nih.govacs.org
The frontier orbital theory further explains this behavior, highlighting a C-centered HOMO σ orbital, a C-centered HOMO–1 π orbital, and a C-centered LUMO π* orbital. nih.gov These orbitals enable the isocyanide carbon to act as a hydrogen bond acceptor, nucleophile, and electrophile. nih.govacs.org
Hydrolysis and Other Functional Group Interconversions of the Isocyano Group
Isocyanides are susceptible to hydrolysis under acidic conditions to yield formamides. wikipedia.orgacs.org This reaction proceeds via protonation of the nucleophilic carbon, followed by the addition of water. aakash.ac.invedantu.com Notably, isocyanides are generally stable to basic conditions as the negatively charged carbon atom repels hydroxide (B78521) ions. aakash.ac.instackexchange.com
The isocyano group can also be converted into other functional groups. For instance, reduction of isocyanides typically yields secondary amines. aakash.ac.in The isocyanide group can also be transformed through reactions with various reagents to form a diverse range of compounds, including isothiocyanates and various heterocyclic structures. acs.orgresearchgate.net
Participation in Multicomponent Reactions (MCRs) as a Key Reagent
Isocyanides, including 5-(isocyanomethyl)pyrimidine, are renowned for their utility in multicomponent reactions (MCRs). acs.orgnih.gov These reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly efficient in generating molecular complexity. acs.org The unique ability of the isocyanide carbon to react with both an electrophile and a nucleophile is the foundation of its extensive use in MCRs. acs.orgresearchgate.netnih.gov
Two of the most prominent isocyanide-based MCRs are the Ugi and Passerini reactions. organic-chemistry.org
Ugi Reaction: This four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The reaction is driven by the irreversible Mumm rearrangement. wikipedia.org For instance, this compound could react with an aldehyde, an amine, and a carboxylic acid to generate complex peptide-like structures. Studies have shown the use of substituted pyrimidines in Ugi reactions to synthesize novel nucleoside analogues with potential biological activities. nih.gov
Passerini Reaction: This three-component reaction involves an oxo component (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.org
The versatility of isocyanides in MCRs allows for the rapid generation of large libraries of structurally diverse compounds, which is particularly valuable in medicinal chemistry and drug discovery. nih.govfrontiersin.org
Reactivity of the Pyrimidine (B1678525) Heterocycle
The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This electronic characteristic significantly influences its reactivity, making it generally resistant to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution. wikipedia.orgucalgary.ca
Electrophilic Aromatic Substitution Patterns on the Pyrimidine Core
Electrophilic attack on the pyrimidine ring is difficult because the nitrogen atoms deactivate the ring towards electrophiles. wikipedia.orgbhu.ac.in When such reactions do occur, they preferentially take place at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgresearchgate.netslideshare.net The presence of activating groups, such as amino or hydroxyl groups, can facilitate electrophilic substitution by increasing the electron density of the ring. researchgate.netresearchgate.net For unsubstituted pyrimidine, reactions like nitration and halogenation require harsh conditions. wikipedia.org
| Reaction Type | Position of Substitution | Conditions |
| Nitration | C-5 | Harsh |
| Halogenation | C-5 | Harsh |
| Sulfonation | C-5 | Harsh |
| Azo coupling | C-5 | Requires activating groups |
Nucleophilic Substitution Reactions on the Pyrimidine Ring System
The π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, which are analogous to the ortho and para positions of pyridine. wikipedia.orgstackexchange.com The stability of the intermediate Meisenheimer-like complex, where the negative charge can be delocalized onto the nitrogen atoms, facilitates these reactions. stackexchange.commyttex.net
Leaving groups at these positions, such as halogens, are readily displaced by a variety of nucleophiles. bhu.ac.inresearchgate.net For instance, 2,4-dichloropyrimidines are common starting materials for the synthesis of various substituted pyrimidines via selective nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.com The regioselectivity of these reactions can be influenced by the nature and position of other substituents on the ring. wuxiapptec.com
A classic example of nucleophilic substitution on a nitrogen-containing heterocycle is the Chichibabin reaction, which involves the amination of the ring. ntu.edu.sgwikipedia.org While typically applied to pyridines, similar transformations can occur on pyrimidine derivatives, especially with the use of strong amide bases. acs.orgacs.org This reaction proceeds via nucleophilic addition of an amide ion to an electron-deficient carbon, followed by the elimination of a hydride ion. myttex.netwikipedia.org
| Position of Attack | Common Leaving Groups | Common Nucleophiles |
| C-2, C-4, C-6 | Halogens (Cl, Br) | Amines, Alkoxides, Thiolates |
Intramolecular Cyclization and Annulation Processes
The strategic placement of the isocyanomethyl group at the 5-position of the pyrimidine ring allows for its participation in intramolecular cyclization and annulation reactions, leading to the formation of fused polycyclic heteroaromatic systems. These processes are fundamental in constructing complex molecular architectures from relatively simple pyrimidine precursors.
One of the primary strategies involves the use of an ortho-substituted pyrimidine, where the isocyanomethyl group can react with a neighboring functional group. For instance, ortho-(isocyanomethyl)nitroarenes, including pyrimidine analogs, serve as effective precursors for fused pyrimidine derivatives. The transformation typically proceeds through a sequence of reactions: initial hydrolysis of the isocyano group to a formamide (B127407) and then to an amine, followed by the catalytic reduction of the adjacent nitro group to a second amine. The resulting diamine readily undergoes cyclocondensation with reagents like orthoesters to yield the final annulated product. rsc.orgresearchgate.net This method provides an efficient route to functionalized fused pyrimidines. rsc.org
Another powerful annulation method involves the generation of a carbanion from the isocyanomethyl group. This anion can then act as a nucleophile, attacking an electrophilic site on the pyrimidine ring or an adjacent ring system. This approach has been demonstrated in the one-pot synthesis of 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines, where a benzyl (B1604629) isocyanide-derived anion attacks a 4,6-dichloropyrimidine (B16783) derivative, leading to a cyclization cascade that forms the fused imidazo[1,5-c]pyrimidine (B12980393) core. semanticscholar.org
Furthermore, pyrimidine-containing scaffolds can undergo intramolecular cyclization to form conformationally constrained bridged cyclic structures. frontiersin.org In a related context, the isocyanide functionality can be transformed to facilitate macrocyclization. For example, pyrimidine nucleosides functionalized at the C-5 position with an alkynyl chain and at the sugar moiety with an azido (B1232118) group can undergo an intramolecular copper-catalyzed azide-alkyne cycloaddition ("click" reaction). beilstein-journals.org This process is highly efficient, often proceeding with high yields and avoiding competing dimerization or polymerization due to the rapid reaction rate and the use of high-dilution principles. beilstein-journals.org
Table 1: Examples of Intramolecular Cyclization and Annulation Reactions
| Starting Material Type | Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| ortho-(Isocyanomethyl)nitroarene | Hydrolysis, Reduction, Cyclocondensation | H₂O, H₂/Catalyst, Orthoesters | Fused Pyrimidine | rsc.orgresearchgate.net |
| 4,6-Dichloropyrimidine & Benzyl Isocyanide | Nucleophilic Attack, Cyclization | NaH, DMF | Imidazo[1,5-c]pyrimidine | semanticscholar.org |
| Pyrimidine-embedded Medium Rings | Intramolecular Cyclization | Base, Hydride | Bridged Cyclic Scaffolds | frontiersin.org |
| 5-Alkynyl-5'-azido-pyrimidine Nucleoside | Intramolecular "Click" Reaction | Copper(I) catalyst | Pyrimidine-fused Macrocycle | beilstein-journals.org |
Polymerization and Oligomerization Tendencies of Isocyanomethyl-Substituted Heterocycles
Isocyanides are well-known for their propensity to undergo polymerization. The isocyanide carbon can act as a monomer, forming a polymer backbone composed of imino units (-C=N-R). This tendency is particularly pronounced for certain heterocyclic isocyanides, which can be unstable and polymerize at room temperature. rsc.org Specifically, pyrimidine-containing isocyanides have been noted to be prone to such reactions, sometimes requiring synthesis and use at low temperatures to prevent decomposition and polymerization. rsc.org
The polymerization of isocyanides can be uncontrolled, but it can also be harnessed to create polymers with highly ordered structures. The development of living polymerization techniques, such as those using alkyne-palladium(II) catalysts, allows for the synthesis of polyisocyanides with controlled molecular weights, low dispersity, and specific helical structures. nih.gov These methods are applicable to a wide range of isocyanide monomers, including aryl isocyanides, and can be used to create complex polymer architectures like block copolymers and star polymers. nih.gov
A significant application of this reactivity is in multicomponent polymerizations (MCPs) to create functional polymers. For example, diisocyanides can be polymerized with N,N'-dimethylbarbituric acid (a pyrimidine derivative) and a dialdehyde (B1249045) in a one-pot, catalyst-free reaction to produce poly(furopyrimidine)s. nih.govrsc.org This reaction proceeds via a multicomponent cycloaddition and demonstrates a direct pathway to incorporate pyrimidine moieties into a polymer backbone using an isocyanide-based polymerization. The resulting polymers can achieve substantial molecular weights (up to 16,400 g/mol ) and exhibit moderate thermal stability, with decomposition temperatures around 277°C. nih.govrsc.org The efficiency of these polymerizations can be optimized by adjusting parameters such as solvent, temperature, and reaction time. rsc.org
Table 3: Polymerization of Isocyanides to Form Pyrimidine-Containing Polymers
| Polymerization Method | Monomers | Catalyst/Conditions | Polymer Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Multicomponent Polymerization | Diisocyanide, N,N'-Dimethylbarbituric Acid, Dialdehyde | Catalyst-free, DMF, 60-100°C | Poly(furopyrimidine) | Yields up to 84%; Mw up to 16,400 g/mol; Td = 277°C | nih.govrsc.org |
| Living Polymerization | General Isocyanides | Alkyne-Pd(II) complexes | Helical Polyisocyanides | Controlled molecular weight and structure; high tacticity | nih.gov |
| Spontaneous Polymerization | Pyrimidine-containing isocyanides | Room Temperature | Polyisocyanide | Highlights the inherent instability and reactivity of the monomer | rsc.org |
Applications of 5 Isocyanomethyl Pyrimidine As a Strategic Synthetic Building Block
Construction of Fused Pyrimidine (B1678525) Architectures
The development of efficient methods for the synthesis of fused pyrimidine systems is of significant interest due to their prevalence in biologically active molecules. 5-(Isocyanomethyl)pyrimidine serves as a key precursor for the annulation of additional rings onto the pyrimidine framework, leading to the formation of purine analogs, imidazo[1,5-c]pyrimidines, and furopyrimidines.
Synthesis of Purine Ring Systems
The purine skeleton is a cornerstone of nucleic acids and a privileged scaffold in medicinal chemistry. The construction of the purine ring system often involves the formation of the imidazole ring onto a pre-existing pyrimidine. While direct examples utilizing this compound for purine synthesis are not extensively documented, the synthetic utility of related ortho-(isocyanomethyl)nitroaromatic compounds in the formation of fused heterocycles suggests a plausible pathway. In a hypothetical approach, the isocyanomethyl group could be hydrolyzed to the corresponding aminomethyl group. Subsequent intramolecular cyclization with a suitable one-carbon unit, such as an orthoester, would lead to the formation of the fused imidazole ring, yielding the purine core. This strategy would capitalize on the isocyanide as a masked amino group, highlighting its utility in the synthesis of this important heterocyclic system.
Formation of Imidazo[1,5-c]pyrimidine (B12980393) Derivatives
Imidazo[1,5-c]pyrimidines are a class of fused heterocyclic compounds with demonstrated biological activities. The synthesis of this ring system can be efficiently achieved using isocyanide-based methodologies. A notable example involves the one-pot reaction of a 4,6-dichloropyrimidine (B16783) derivative with benzyl (B1604629) isocyanides in the presence of a strong base. In this reaction, the benzyl isocyanide is deprotonated to form a nucleophilic anion that attacks the pyrimidine ring, leading to a cascade of reactions that culminates in the formation of the imidazo[1,5-c]pyrimidine core.
By analogy, this compound could be envisioned to undergo an intramolecular cyclization under appropriate conditions. For instance, activation of a neighboring group on the pyrimidine ring could trigger an intramolecular attack by the nucleophilic carbon of the isocyanide, leading to the formation of the fused imidazole ring. This approach would offer a direct and atom-economical route to imidazo[1,5-c]pyrimidine derivatives.
| Starting Material | Reagent | Product | Reference |
| 4,6-dichloro-2-(methylsulfanyl)pyrimidine | Benzyl isocyanides, Sodium hydride | 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines |
Generation of Furopyrimidine Frameworks
Furopyrimidines represent another important class of fused pyrimidine heterocycles. The construction of the furan ring onto the pyrimidine scaffold can be achieved through various synthetic strategies. While direct applications of this compound in furopyrimidine synthesis are not prominent in the literature, its reactivity can be extrapolated to design potential synthetic routes.
One possible approach could involve a multicomponent reaction where this compound, an aldehyde, and a suitable oxygen-containing component react to form the furopyrimidine framework in a single step. Isocyanide-based multicomponent reactions are well-known for their ability to construct complex heterocyclic systems from simple starting materials. Alternatively, the isocyanide could participate in a cycloaddition reaction with a suitable dipolarophile, followed by subsequent transformations to yield the fused furan ring.
Diversification of Chemical Libraries via Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step. Isocyanides are particularly well-suited for MCRs due to the unique reactivity of the isocyano group. This compound, with its reactive isocyanide functionality and pyrimidine core, is an ideal building block for the generation of diverse chemical libraries.
Diastereoselective Aspects in MCRs Utilizing Isocyanomethyl Pyrimidines
The control of stereochemistry is a critical aspect of modern drug discovery and development. Diastereoselective MCRs offer an efficient way to generate stereochemically defined complex molecules. While specific studies on diastereoselective MCRs involving this compound are limited, the principles of stereocontrol in related systems provide valuable insights. For instance, a highly diastereoselective four-component reaction has been reported for the synthesis of functionalized 3-isocyano-3,4-dihydro-2-pyridones, where an isocyanoacetate is a key component.
The pyrimidine moiety in this compound could potentially influence the stereochemical outcome of MCRs through steric or electronic effects. By carefully selecting the other components of the reaction and the reaction conditions, it may be possible to achieve high levels of diastereoselectivity in the synthesis of complex heterocyclic scaffolds.
| Reaction Type | Key Components | Product | Stereochemical Outcome | Reference |
| Four-component reaction | Phosphonate, Nitriles, Aldehydes, Isocyanoacetates | Functionalized 3-isocyano-3,4-dihydro-2-pyridones | Highly diastereoselective | |
| Four-component reaction | Indole-2-acetate, Aromatic aldehyde, 1,3-Dimethylbarbituric acid or Dimedone | Spiro[carbazole-3,5′-pyrimidines] and Spiro[carbazole-3,1′-cyclohexanes] | High diastereoselectivity |
Synthesis of Complex Polycyclic and Heterocyclic Scaffolds
The ability of isocyanides to participate in a variety of MCRs, such as the Ugi and Passerini reactions, makes this compound a valuable tool for the synthesis of complex polycyclic and heterocyclic scaffolds. These reactions allow for the introduction of multiple points of diversity in a single step, leading to the rapid generation of large and diverse chemical libraries.
For example, a Ugi-type reaction involving this compound, an aldehyde, an amine, and a carboxylic acid would lead to the formation of a complex acyclic intermediate. This intermediate could then undergo a subsequent intramolecular cyclization to afford a polycyclic heterocyclic scaffold. The pyrimidine ring itself can be further functionalized, adding another layer of complexity and diversity to the resulting molecules. The development of novel MCRs involving this compound holds significant promise for the discovery of new biologically active compounds.
Development of Novel Ligands for Coordination Chemistry
The isocyanide functional group is well-established as a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The isocyanide carbon atom acts as a strong σ-donor, while the π* orbitals can accept electron density from the metal center through back-bonding, similar to the more widely studied carbon monoxide ligand. This electronic flexibility allows for the fine-tuning of the properties of the resulting metal complexes.
The incorporation of a pyrimidine ring at the 5-position of the isocyanomethyl group introduces additional coordination sites, transforming this compound into a potentially multidentate ligand. The nitrogen atoms of the pyrimidine ring can act as Lewis basic sites, enabling the formation of polynuclear complexes or coordination polymers. The specific coordination mode of this compound is dependent on the metal precursor, the stoichiometry of the reaction, and the reaction conditions.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Centers |
| Monodentate (C-bound) | The isocyanide carbon atom coordinates to a single metal center. | Transition metals (e.g., Fe, Ru, Os, Co, Rh, Ir, Ni, Pd, Pt, Cu, Ag, Au) |
| Bridging (C-bound) | The isocyanide group bridges two metal centers. | Transition metal clusters |
| Bidentate (C, N-bound) | The isocyanide carbon and one of the pyrimidine nitrogen atoms coordinate to the same metal center, forming a chelate ring. | Transition metals that favor chelation |
| Bridging (C, N-bound) | The isocyanide carbon coordinates to one metal center, and a pyrimidine nitrogen coordinates to a second metal center, linking two metallic units. | Formation of coordination polymers and metal-organic frameworks (MOFs) |
While specific research on the coordination chemistry of this compound is still an expanding area, studies on analogous pyrimidine-containing ligands and isocyanide complexes provide a strong foundation for predicting its behavior. For instance, the coordination of pyrimidine-based phosphine ligands to copper(I), silver(I), and gold(I) has been shown to result in the formation of diverse architectures, including one-dimensional coordination polymers and tetranuclear ladder-like structures. The final structure is highly dependent on the metal-to-ligand ratio and the reaction conditions. It is anticipated that this compound would exhibit similar versatility, offering pathways to novel supramolecular assemblies with potential applications in catalysis, materials science, and bioinorganic chemistry.
Precursor Role in the Synthesis of Functionally Enriched Organic Molecules
The isocyanide group is a unique and highly reactive functional group that serves as a powerful tool in the synthesis of a wide variety of organic compounds, particularly nitrogen-containing heterocycles. Isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are particularly valuable for their efficiency and ability to generate molecular complexity in a single step.
This compound is an ideal substrate for such transformations. The isocyanide functionality can react with a variety of electrophiles and nucleophiles, while the pyrimidine ring can either remain as a stable substituent or participate in subsequent cyclization reactions. This dual reactivity allows for the construction of fused heterocyclic systems and other complex molecular scaffolds.
One promising application of this compound is in the synthesis of fused pyrimidine derivatives. For example, a general strategy involves the reaction of an isocyanide with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), to form a zwitterionic intermediate. This intermediate can then be trapped by a suitable nucleophile to afford a highly functionalized product. In the case of this compound, the pyrimidine nitrogen atoms or a suitably positioned substituent could act as the intramolecular nucleophile, leading to the formation of novel fused heterocyclic systems.
Table 2: Potential Reactions and Products from this compound
| Reaction Type | Reactants | Potential Product Class | Significance |
| Ugi Multicomponent Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino carboxamide derivatives of pyrimidine | Rapid generation of diverse libraries of pyrimidine-containing peptidomimetics with potential biological activity. |
| Passerini Multicomponent Reaction | Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy carboxamide derivatives of pyrimidine | Efficient synthesis of pyrimidine-functionalized α-hydroxy acid derivatives. |
| [4+1] Cycloaddition | Dienes, Electron-deficient alkenes | Pyrroline and dihydropyridine derivatives fused or substituted with pyrimidine | Access to novel heterocyclic scaffolds with potential applications in medicinal chemistry. |
| Intramolecular Cyclization | With a suitable functional group on the pyrimidine ring | Fused bicyclic pyrimidine derivatives | Construction of rigid and structurally defined heterocyclic systems. |
The synthesis of fused pyrimidines is of particular interest due to the prevalence of this structural motif in biologically active compounds. For instance, fused pyrimidine systems are found in a variety of therapeutic agents, including anticancer and antiviral drugs. The ability of this compound to serve as a precursor to such structures highlights its potential in drug discovery and development.
Advanced Spectroscopic and Structural Elucidation of 5 Isocyanomethyl Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).
The ¹H NMR spectrum of 5-(Isocyanomethyl)pyrimidine is anticipated to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the methylene group. The pyrimidine ring protons at positions 2, 4, and 6 will show characteristic chemical shifts influenced by the electronegativity of the nitrogen atoms and the electronic effects of the isocyanomethyl substituent.
The proton at C2 is expected to be the most deshielded due to its position between two nitrogen atoms, resulting in a singlet in the downfield region of the spectrum. The protons at C4 and C6 are chemically equivalent in an unsubstituted pyrimidine and appear as a doublet. However, the C5-substituent in this compound breaks this symmetry, leading to two distinct signals for the H4 and H6 protons, which would likely appear as singlets or narrowly split doublets depending on the coupling constants. The methylene protons of the isocyanomethyl group are expected to produce a singlet, with a chemical shift influenced by the adjacent pyrimidine ring and the isocyanide group.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~9.2 | Singlet |
| H-4 | ~8.8 | Singlet |
| H-6 | ~8.8 | Singlet |
| -CH₂- | ~4.5 | Singlet |
Note: These are predicted values based on known data for substituted pyrimidines and may vary in experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring will have characteristic chemical shifts. The carbon atoms C2, C4, and C6, being adjacent to nitrogen, will appear at lower field compared to C5. The isocyanomethyl group introduces two additional carbon signals: one for the methylene carbon (-CH₂-) and one for the isocyanide carbon (-N≡C). The isocyanide carbon is expected to have a characteristic chemical shift in the region of 155-165 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~158 |
| C-4 | ~157 |
| C-5 | ~130 |
| C-6 | ~157 |
| -CH₂- | ~45 |
| -N≡C | ~160 |
Note: These are predicted values and may differ from experimental data.
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment would establish correlations between coupled protons. sdsu.edu While long-range couplings might be observed between the pyrimidine ring protons, the most significant information from COSY would be the absence of correlation for the singlets, confirming their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the methylene protons to the methylene carbon.
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.
The most characteristic feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the isocyanide group (-N≡C). This band typically appears in the range of 2150-2110 cm⁻¹. nih.govmdpi.com The exact position of this band can be influenced by the electronic environment. The spectrum would also show characteristic vibrations for the pyrimidine ring, including C-H stretching, C=N stretching, and ring deformation modes. researchgate.netresearchgate.net
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Isocyanide (-N≡C) | Stretch | 2150 - 2110 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=N/C=C | Stretch | 1600 - 1450 |
| CH₂ | Bend | ~1450 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule. The electron impact (EI) mass spectrum of pyrimidine derivatives often shows a prominent molecular ion peak. iosrjournals.orgresearchgate.net
For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the isocyanide group or cleavage of the bond between the methylene group and the pyrimidine ring. Common fragmentation pathways for pyrimidine rings could also be observed. sapub.org
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity |
| [M]⁺ | Molecular Ion |
| [M - HCN]⁺ | Loss of hydrogen cyanide |
| [M - NC]⁺ | Loss of the isocyanide radical |
| [C₅H₄N₂]⁺ | Pyrimidine ring fragment |
| [C₄H₃N₂]⁺ | Pyrimidinyl cation |
Note: The relative intensities of these fragments would depend on their stability.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
The theoretical monoisotopic mass of this compound (C₆H₅N₃) can be calculated by summing the exact masses of its constituent isotopes. This calculation provides a highly accurate mass that can be compared against experimental data.
Table 1: Theoretical Exact Mass Calculation for this compound (C₆H₅N₃)
| Element | Number of Atoms | Exact Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |
| Hydrogen (¹H) | 5 | 1.007825 | 5.039125 |
| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |
| Total | 119.048347 |
In a typical HRMS experiment, this compound would be expected to be observed as a protonated molecule, [M+H]⁺, with a theoretical m/z of 120.056172. Depending on the ionization technique and solvent system used, other common adducts such as sodium [M+Na]⁺ or potassium [M+K]⁺ may also be detected. The high resolution of the instrument allows for the differentiation of these ions from potential isobaric interferences.
Table 2: Expected HRMS Adducts for this compound
| Adduct | Chemical Formula | Theoretical m/z |
| [M+H]⁺ | C₆H₆N₃⁺ | 120.056172 |
| [M+Na]⁺ | C₆H₅N₃Na⁺ | 142.038141 |
| [M+K]⁺ | C₆H₅N₃K⁺ | 158.012079 |
The experimental mass obtained from HRMS analysis is typically reported with a mass accuracy in the parts-per-million (ppm) range, providing strong evidence for the elemental composition of the analyte.
Analysis of Fragmentation Patterns for Structural Confirmation
Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. While no specific experimental fragmentation data for this compound is available, likely fragmentation pathways can be predicted based on the known fragmentation of pyrimidine derivatives and compounds containing the isocyanide functional group. sphinxsai.comsapub.org
Upon ionization, the molecular ion (M⁺˙) of this compound is expected to undergo a series of fragmentation reactions. The pyrimidine ring itself is relatively stable, but the isocyanomethyl substituent provides a site for characteristic cleavages.
One probable fragmentation pathway involves the loss of the isocyanide group as a neutral radical (•CN) or hydrogen isocyanide (HNC), leading to the formation of a pyrimidin-5-ylmethyl cation or a related rearranged ion. Another possibility is the cleavage of the bond between the pyrimidine ring and the methylene group.
Table 3: Predicted Fragmentation Ions for this compound
| Proposed Fragment | Chemical Formula | Theoretical m/z | Possible Fragmentation Pathway |
| [M-H]⁺ | C₆H₄N₃⁺ | 118.0405 | Loss of a hydrogen radical |
| [M-CN]⁺ | C₅H₅N₂⁺ | 93.0453 | Loss of a cyanide radical |
| [M-HNC]⁺˙ | C₅H₄N₂⁺˙ | 92.0374 | Loss of hydrogen isocyanide |
| [C₄H₃N₂]⁺ | C₄H₃N₂⁺ | 79.0296 | Cleavage of the pyrimidine ring |
The fragmentation of the pyrimidine ring itself would likely lead to the formation of smaller fragments, such as the loss of HCN, which is a common fragmentation pathway for nitrogen-containing heterocyclic compounds. rsc.org The analysis of these characteristic fragment ions would provide strong confirmatory evidence for the structure of this compound.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, valuable insights into its expected molecular geometry and conformation can be gained by examining the crystal structures of closely related 5-substituted pyrimidine derivatives, such as 5-methylpyrimidine. scispace.com
The pyrimidine ring is expected to be planar, a characteristic feature of aromatic heterocyclic systems. The isocyanomethyl group attached at the C5 position will have specific bond lengths and angles. The C-N≡C bond of the isocyanide group is expected to be nearly linear.
Table 4: Expected and Comparative Bond Lengths and Angles for this compound
| Parameter | Expected Value for this compound | Comparative Value in 5-methylpyrimidine scispace.com |
| Bond Lengths (Å) | ||
| C2-N1 | ~1.34 | 1.336 Å |
| N1-C6 | ~1.33 | 1.329 Å |
| C6-C5 | ~1.39 | 1.391 Å |
| C5-C4 | ~1.39 | 1.391 Å |
| C4-N3 | ~1.33 | 1.329 Å |
| N3-C2 | ~1.34 | 1.336 Å |
| C5-C(methylene) | ~1.50 | 1.503 Å (C5-Cmethyl) |
| C(methylene)-N | ~1.47 | - |
| N≡C | ~1.17 | - |
| **Bond Angles (°) ** | ||
| N1-C2-N3 | ~128 | 128.0° |
| C2-N3-C4 | ~115 | 115.5° |
| N3-C4-C5 | ~123 | 122.9° |
| C4-C5-C6 | ~116 | 116.1° |
| C5-C6-N1 | ~123 | 122.9° |
| C6-N1-C2 | ~115 | 115.5° |
| C4-C5-C(methylene) | ~122 | 122.0° (C4-C5-Cmethyl) |
| C6-C5-C(methylene) | ~122 | 122.0° (C6-C5-Cmethyl) |
| C5-C(methylene)-N | ~109.5 | - |
| C(methylene)-N≡C | ~178-180 | - |
In the solid state, molecules of this compound would likely pack in a manner that maximizes intermolecular interactions. These could include π-π stacking interactions between the aromatic pyrimidine rings of adjacent molecules. Furthermore, the nitrogen atoms of the pyrimidine ring and the isocyanide group could participate in hydrogen bonding with solvent molecules or other functional groups if present in a co-crystal. The specific packing arrangement would determine the crystal system and space group of the compound.
Theoretical and Computational Investigations of 5 Isocyanomethyl Pyrimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. jchemrev.com It is widely used to investigate pyrimidine (B1678525) derivatives. researchgate.net
Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. For 5-(isocyanomethyl)pyrimidine, this involves determining the precise bond lengths, bond angles, and dihedral angles.
The key flexible bond in this molecule is the C-C bond connecting the pyrimidine ring and the isocyanomethyl group. Rotation around this bond gives rise to different conformers. A conformational analysis would systematically explore the potential energy surface by rotating this dihedral angle to identify all stable low-energy conformers and the energy barriers between them. nih.govrsc.org The results of such an analysis would reveal the preferred spatial orientation of the isocyanomethyl group relative to the pyrimidine ring, which is critical for understanding its interactions with other molecules.
Table 1: Hypothetical Optimized Geometric Parameters for this compound This table presents plausible data for illustrative purposes, as specific experimental or calculated values for this exact molecule are not readily available in published literature.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | Pyrimidine C5 - CH₂ | 1.51 Å |
| CH₂ - N | 1.46 Å | |
| N≡C | 1.17 Å | |
| Bond Angle | C4-C5-CH₂ | 121.0° |
| C5-CH₂-N | 110.5° | |
| CH₂-N-C | 178.0° | |
| Dihedral Angle | C6-C5-CH₂-N | ~60° (gauche) or ~180° (anti) |
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. wuxiapptec.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrimidine derivatives, DFT calculations are commonly used to determine these energy levels. researchgate.net The analysis for this compound would involve mapping the spatial distribution of these frontier orbitals to identify the regions of the molecule most involved in electron donation and acceptance. The isocyanide carbon is known to have both nucleophilic and electrophilic character, which would be reflected in its contribution to the frontier orbitals. acs.org
Table 2: Representative Frontier Orbital Energies for Pyrimidine Derivatives The following values are based on published data for related pyrimidine compounds and serve as examples of typical results from DFT calculations. researchgate.netwuxibiology.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Example Pyrimidine 1 | -6.26 | -0.88 | 5.38 |
| Example Pyrimidine 2 | -7.15 | -1.54 | 5.61 |
| Hypothetical this compound | -6.95 | -1.20 | 5.75 |
Charge Distribution and Natural Population Analysis (NPA)
Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density onto individual atoms within a molecule, providing atomic charges. openmx-square.orgresearchgate.net This analysis helps in understanding the electrostatic potential, intermolecular interactions, and reactive sites of a molecule.
For this compound, an NPA would quantify the partial charges on each atom. It is expected that the nitrogen atoms in the pyrimidine ring would carry negative charges due to their high electronegativity, making them potential sites for electrophilic attack. The isocyanide carbon atom is known for its unique electronic structure, often described as having both a lone pair and a π-system, and NPA can help clarify its charge distribution. acs.org
Table 3: Hypothetical Natural Population Analysis (NPA) Charges for this compound This table illustrates the type of data obtained from an NPA calculation. The values are hypothetical and intended for explanatory purposes.
| Atom | Atom Number | Charge (e) |
| N | 1 | -0.65 |
| C | 2 | +0.40 |
| N | 3 | -0.68 |
| C | 4 | +0.35 |
| C | 5 | -0.20 |
| C | 6 | +0.33 |
| C (methylene) | 7 | -0.15 |
| N (isocyano) | 8 | +0.10 |
| C (isocyano) | 9 | -0.38 |
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is an invaluable tool for studying the step-by-step mechanism of chemical reactions. nih.govpitt.edu By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them. frontiersin.org
For this compound, computational studies could elucidate the mechanisms of various reactions. For example, the isocyanide group is known to participate in multicomponent reactions like the Ugi and Passerini reactions. researchgate.net Computational modeling could determine the activation energies for these pathways. Additionally, the pyrimidine ring can undergo nucleophilic aromatic substitution. wuxibiology.com Theoretical calculations could predict the most likely site of attack and the energy barriers involved, providing a detailed understanding of the molecule's reactivity. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. jchemrev.comresearchgate.net These theoretical spectra serve two main purposes. First, they can aid in the interpretation of experimental spectra by assigning specific peaks to particular vibrational modes or atoms. Second, the agreement between predicted and experimental spectra serves as a validation of the computational method and the calculated molecular structure. researchgate.net A thorough computational study on this compound would include the calculation of its IR and NMR spectra to facilitate its experimental characterization.
Computational Design and Screening of Novel Derivatives and Reaction Pathways
A validated computational model of this compound can serve as a scaffold for the in silico design of novel derivatives. mdpi.com By systematically modifying the parent structure—for example, by adding substituents to the pyrimidine ring—and recalculating the key properties (e.g., HOMO-LUMO gap, solubility, receptor binding affinity), it is possible to screen large libraries of virtual compounds for desired characteristics. escholarship.org This approach accelerates the discovery of new molecules with enhanced properties for applications in materials science or medicinal chemistry, while minimizing the time and cost associated with synthetic chemistry.
Future Directions and Emerging Research Avenues for 5 Isocyanomethyl Pyrimidine
Innovation in Green and Sustainable Synthetic Approaches
The future synthesis of 5-(Isocyanomethyl)pyrimidine and its derivatives is increasingly steering towards green and sustainable methodologies, aiming to reduce environmental impact, enhance safety, and improve efficiency. Conventional synthetic routes are often being reimagined to align with the principles of green chemistry.
A significant breakthrough lies in the development of advanced methods for isocyanide synthesis that avoid harsh reagents and cumbersome workups. The "Isocyanide 2.0" methodology, for instance, utilizes a dry workup procedure, which is not only faster and safer but also dramatically reduces solvent waste and allows for scalability over several orders of magnitude. rsc.org This approach has proven successful for creating previously unstable heterocyclic isocyanides and could be adapted for the large-scale production of this compound with a significantly reduced environmental footprint. rsc.org
Further innovations include the use of multicomponent reactions (MCRs) in eco-friendly solvents and the application of recyclable catalysts. samipubco.comresearchgate.netnanobioletters.com Techniques such as microwave-assisted and ultrasound-assisted synthesis are also being explored, as they can dramatically shorten reaction times, reduce energy consumption, and often lead to higher yields and cleaner product profiles compared to conventional heating methods. nanobioletters.comsemanticscholar.orgijres.orgheteroletters.org The adoption of these green techniques promises a more sustainable lifecycle for this valuable chemical building block.
Table 1: Emerging Green Synthetic Strategies
| Strategy | Key Advantages | Potential Application for this compound | Relevant Findings |
| Advanced Dehydration/Dry Workup | Reduced wastewater, increased safety, scalability, access to unstable isocyanides. | Enables efficient, large-scale, and high-purity synthesis. | The "Isocyanide 2.0" method is highly effective for various isocyanides and minimizes hazardous waste. rsc.orgrug.nl |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Accelerates the cyclization steps common in pyrimidine (B1678525) synthesis. | Proven to be more efficient than conventional refluxing for producing pyrimidine derivatives from chalcones. semanticscholar.orgijres.org |
| Recyclable Heterogeneous Catalysts | Catalyst can be easily recovered and reused, minimizing waste and cost. | Use of catalysts like ZnCr2O4 can promote one-pot synthesis of pyrimidine derivatives. | Nanoparticle catalysts have been successfully used for the eco-friendly synthesis of complex pyrimidines. nanobioletters.com |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular complexity. | Direct synthesis of complex pyrimidine-containing structures in a single step. | MCRs are a cornerstone of green chemistry for building diverse molecular libraries. researchgate.netbeilstein-journals.org |
Discovery of Unprecedented Reactivity and Catalytic Applications
The isocyanide functional group is renowned for its unique electronic structure, possessing both nucleophilic and electrophilic character at the terminal carbon atom. rsc.orgresearchgate.net This duality is the basis for its powerful role in MCRs, such as the Ugi and Passerini reactions, which are fundamental in combinatorial chemistry. researchgate.netbeilstein-journals.org The future of this compound research involves harnessing this inherent reactivity in novel ways.
The pyrimidine ring itself is π-deficient, meaning it is electron-poor, which influences the reactivity of its substituents. scialert.net Researchers are poised to explore how this electronic property modulates the reactivity of the adjacent isocyanomethyl group. This interaction could lead to unprecedented reaction pathways, potentially allowing this compound to participate in novel annulation or cyclization reactions that are not accessible to simple alkyl or aryl isocyanides.
While the direct use of this compound as a catalyst is not yet established, its role as a key reactant in building complex molecular scaffolds is a primary focus. Future research may uncover scenarios where an intermediate formed from this compound acts in a catalytic cycle, expanding its utility beyond that of a simple building block. The exploration of its coordination chemistry with various metals could also unlock new catalytic applications.
Expansion of Synthetic Utility in Complex Natural Product and Drug-like Molecule Synthesis
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals, including antiviral and anticancer agents. scialert.netyu.edu.jogsconlinepress.comresearchgate.netscispace.comnih.gov The future utility of this compound lies in its strategic use as a versatile building block for the efficient synthesis of novel and complex molecules with potential biological activity.
Through its application in MCRs, this compound can be used to rapidly generate large libraries of diverse, drug-like molecules. researchgate.netbeilstein-journals.orgnih.gov This is particularly valuable in high-throughput screening and drug discovery, where structural diversity is key to finding new therapeutic leads. beilstein-journals.org For example, the compound can serve as a linchpin to connect several other simple molecules in a single, efficient step, creating intricate scaffolds that would otherwise require lengthy, multi-step syntheses.
A significant area of future development is the use of this compound in the synthesis of fused heterocyclic systems, such as purines and pteridines, which are of immense biological importance. yu.edu.jo Strategies involving the intramolecular cyclization of functionalized pyrimidine isocyanides could provide direct and elegant routes to these complex and valuable molecular architectures.
Table 2: Potential Synthetic Applications in Complex Molecule Generation
| Target Molecule Class | Synthetic Approach | Rationale / Significance |
| Drug-Like Scaffolds | Isocyanide-based Multicomponent Reactions (Ugi, Passerini) | Rapidly builds molecular complexity from simple precursors, ideal for creating diverse libraries for drug discovery. researchgate.netbeilstein-journals.org |
| Fused Pyrimidines (e.g., Purines) | Intramolecular Cyclization / Tandem Reactions | Provides a direct pathway to biologically crucial heterocyclic systems that are core to nucleic acids and many drugs. yu.edu.jo |
| Peptidomimetics | Ugi Reaction | Incorporates the pyrimidine moiety into peptide-like structures to improve stability and biological activity. |
| Macrocycles | Ring-Closing MCRs | Efficiently constructs complex macrocyclic structures that are of interest in materials science and advanced drug design. |
Advanced Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental synthesis is becoming indispensable for modern chemical research. For this compound, this integration is expected to accelerate discovery and innovation significantly.
Computational tools like Density Functional Theory (DFT) can be used to predict the reactivity of the isocyanide group as modulated by the pyrimidine ring, guiding the design of new reactions and helping to elucidate complex reaction mechanisms. unimi.it Molecular docking and molecular dynamics simulations can be employed to rationally design novel drug-like molecules derived from this compound. researchgate.net By simulating how these potential molecules bind to specific biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted efficacy, saving considerable time and resources. ekb.egsemanticscholar.org
Furthermore, in-silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies can predict the pharmacokinetic properties of new compounds before they are even synthesized. researchgate.net This allows for the early-stage optimization of drug-like characteristics. The iterative cycle of computational design, chemical synthesis, and experimental validation will enable a more rational and efficient exploration of the vast chemical space accessible from this compound, paving the way for the targeted development of new functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
